molecular formula C15H20O2 B3378415 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one CAS No. 1423032-61-4

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one

Cat. No.: B3378415
CAS No.: 1423032-61-4
M. Wt: 232.32 g/mol
InChI Key: FBXHXQTUCQMXPY-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one is an organic compound with the molecular formula C15H20O2 It is characterized by a cyclohexanone core substituted with a hydroxy group and a 4-(propan-2-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-(propan-2-yl)benzaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

    Procedure: The cyclohexanone is reacted with 4-(propan-2-yl)benzaldehyde under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 4-oxo-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one.

    Reduction: Formation of 4-hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-(propan-2-yl)cyclohexan-1-one: Similar structure but lacks the phenyl group.

    4-Hydroxy-4-[4-(methyl)phenyl]cyclohexan-1-one: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

4-Hydroxy-4-[4-(propan-2-yl)phenyl]cyclohexan-1-one is unique due to the presence of both a hydroxy group and a 4-(propan-2-yl)phenyl group on the cyclohexanone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-4-(4-propan-2-ylphenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-11(2)12-3-5-13(6-4-12)15(17)9-7-14(16)8-10-15/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXHXQTUCQMXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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